(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a useful research compound. Its molecular formula is C9H14F2N2O and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is the enzyme Dipeptidyl Peptidase IV . This enzyme is involved in the degradation of incretin hormones, which play a crucial role in regulating insulin secretion .
Mode of Action
This compound acts as an inhibitor of Dipeptidyl Peptidase IV . By inhibiting this enzyme, it increases the levels of incretin hormones, leading to enhanced insulin secretion and thus better control of blood glucose levels .
Biochemical Pathways
The major route of metabolism of this compound is due to hydroxylation at the 5′ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring . Phase II metabolic pathways include carbamoyl glucuronidation, glucosidation on the pyrrolidine nitrogen, and conjugation with creatinine .
Pharmacokinetics
After oral administration, absorption of this compound is rapid in all species, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans and in the feces of rats . The compound is eliminated by both metabolism and renal clearance .
Result of Action
The inhibition of Dipeptidyl Peptidase IV by this compound leads to increased levels of incretin hormones . This results in enhanced insulin secretion, which helps in better control of blood glucose levels .
Biochemical Analysis
Biochemical Properties
(3,3-Difluoropyrrolidin-1-yl)(pyrrolidin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. The compound binds to the active site of DPP-IV, inhibiting its activity and thereby influencing glucose homeostasis . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion by inhibiting DPP-IV, which leads to increased levels of incretin hormones . This, in turn, improves glucose uptake and utilization in peripheral tissues. The compound also affects cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-IV, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, enhancing insulin secretion and glucose regulation. Additionally, the compound undergoes metabolism by cytochrome P450 enzymes, resulting in various metabolites that may also contribute to its biological effects .
Properties
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c10-9(11)2-4-13(6-9)8(14)7-1-3-12-5-7/h7,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPHOZBRWBMRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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